N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It has been found that benzodioxol derivatives can act as inhibitors of cyclooxygenase (COX), an enzyme that plays a key role in the biosynthesis of prostaglandins . This suggests that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide may interact with COX or other similar enzymes.
Cellular Effects
It has been observed that benzodioxol derivatives can have significant effects on various types of cells . For instance, some benzodioxol derivatives have been found to exhibit antidiabetic potential, reducing blood glucose levels in animal models . This suggests that this compound may influence cellular metabolism and other processes.
Molecular Mechanism
Based on its structural similarity to other benzodioxol derivatives, it is plausible that it may exert its effects through interactions with biomolecules such as enzymes . For instance, it may inhibit or activate certain enzymes, leading to changes in gene expression or other cellular processes.
Temporal Effects in Laboratory Settings
It is known that benzodioxol derivatives can undergo multi-step thermal decomposition processes . This suggests that the stability and degradation of this compound may change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It has been observed that certain benzodioxol derivatives can substantially reduce blood glucose levels in diabetic mice when administered in specific doses . This suggests that the effects of this compound may vary with dosage.
Metabolic Pathways
Given that benzodioxol derivatives can inhibit COX enzymes , it is possible that this compound may be involved in the metabolism of prostaglandins or other related compounds.
Subcellular Localization
Based on its potential interactions with enzymes such as COX , it may be localized in the cytoplasm or other compartments where these enzymes are found.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-18(22,12-3-5-14-15(7-12)24-10-23-14)8-19-17(21)11-2-4-13-16(6-11)25-9-20-13/h2-7,9,22H,8,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGKXGBOMWCMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.